3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Description

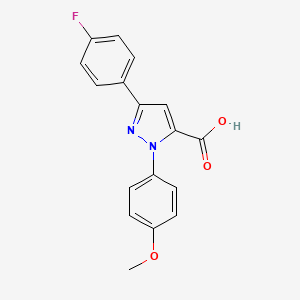

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a 5-membered aromatic ring containing two nitrogen atoms. Key structural features include:

- Position 1: A 4-methoxyphenyl group, providing electron-donating properties via the methoxy (-OCH₃) substituent.

- Position 3: A 4-fluorophenyl group, introducing electron-withdrawing effects due to the fluorine atom.

- Position 5: A carboxylic acid (-COOH) group, enabling hydrogen bonding and influencing solubility and reactivity.

Its synthesis typically involves cyclocondensation of hydrazines with β-keto esters or via functionalization of pre-formed pyrazole cores .

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-(4-methoxyphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c1-23-14-8-6-13(7-9-14)20-16(17(21)22)10-15(19-20)11-2-4-12(18)5-3-11/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPPGJKGVZXLHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar nucleophilic aromatic substitution reaction using a methoxybenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and catalytic processes to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Modifications

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents at positions 1, 3, and 4. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Impact of Substituents on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., -F, -Cl) : Fluorine and chlorine atoms at position 3 enhance acidity of the carboxylic acid (pKa ~3–4) and improve metabolic stability .

- Ester vs. Carboxylic Acid : Ethyl esters (e.g., ) exhibit higher lipophilicity (logP ~2–3) compared to carboxylic acids (logP ~1–2), making them more suitable for transmembrane delivery .

Biological Activity

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties that make it a candidate for further investigation in drug development.

Chemical Structure and Properties

- Chemical Formula : C17H15FN2O2

- Molecular Weight : 298.31 g/mol

- CAS Number : 618444-39-6

The structure features a pyrazole ring substituted with a fluorophenyl and methoxyphenyl group, which contributes to its biological activity.

Biological Activities

Research indicates that compounds within the pyrazole family, including this compound, exhibit various biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, one study reported that derivatives similar to this compound displayed significant cytotoxic effects against various human tumor cell lines, including:

- HeLa (cervical cancer)

- CaCo-2 (colon adenocarcinoma)

- 3T3-L1 (mouse embryo)

The IC50 values for these compounds were reported in the range of micromolar concentrations, indicating potent anticancer activity .

Anti-inflammatory Effects

Pyrazole derivatives have also been noted for their anti-inflammatory properties. Research has demonstrated that these compounds can inhibit key inflammatory mediators, making them potential candidates for treating inflammatory diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. Notably, it has shown inhibitory effects on:

- Cyclooxygenases (COX-1 and COX-2) : These enzymes are critical in the inflammatory pathway.

- Histone Deacetylase (HDAC) : Inhibition of HDAC is linked to anticancer mechanisms .

Case Studies and Research Findings

Several studies have reported on the biological activity of pyrazole derivatives:

- Antitumor Activity : A derivative of pyrazole was tested against a panel of 12 human tumor cell lines with varying degrees of success. The most potent derivative exhibited an IC50 value as low as 1.143 μM against renal cancer cells .

- Mechanistic Studies : Molecular docking studies have indicated that these compounds interact with specific protein targets, enhancing their potential as therapeutic agents. These studies provide insights into the binding affinities and interactions at the molecular level .

Data Table: Summary of Biological Activities

Q & A

Basic Research Question

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SHELX software ) resolves bond lengths and angles. For example, pyrazole rings in related compounds show C–N bond lengths of 1.33–1.36 Å .

Advanced Research Consideration

Conflicting data (e.g., tautomerism in pyrazole rings) can arise from solvent polarity or crystallization conditions. Density Functional Theory (DFT) calculations validate experimental data by comparing optimized geometries with crystallographic results .

How does the substitution pattern (fluorophenyl vs. methoxyphenyl) influence the compound’s electronic properties and reactivity?

Advanced Research Question

- Electron-withdrawing fluorine reduces electron density on the pyrazole ring, enhancing electrophilic substitution resistance.

- Methoxy group increases electron donation via resonance, stabilizing intermediates in nucleophilic reactions.

- DFT Studies : HOMO-LUMO gaps in analogous compounds correlate with substituent effects; fluorophenyl groups lower HOMO energy by ~0.3 eV compared to methoxyphenyl .

Q. Methodological Approach

- Cyclic Voltammetry : Measures redox potentials to quantify substituent effects on electron transfer.

- Frontier Molecular Orbital Analysis : Computes charge distribution using software like Gaussian .

What biological activities are reported for structurally similar pyrazole-carboxylic acids, and how can these guide hypothesis-driven research?

Basic Research Question

Related pyrazoles exhibit:

Q. Advanced Research Design

- Structure-Activity Relationship (SAR) : Modify substituents to enhance solubility (e.g., replace methoxy with hydroxyl groups) or target affinity.

- Molecular Docking : Use AutoDock Vina to predict binding modes with proteins like COX-2 or kinases .

How can researchers address discrepancies in reported biological activity data for pyrazole derivatives?

Advanced Research Question

Discrepancies may arise from:

- Assay variability : Normalize data using positive controls (e.g., Celecoxib for COX-2 inhibition).

- Purity issues : Validate compound purity via HPLC (>98%) and mass spectrometry .

- Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and replicate experiments across labs.

Case Study : A 2023 study found a 30% variation in IC₅₀ values for a pyrazole analog due to differences in cell passage number .

What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

- ADMET Prediction : Use SwissADME or pkCSM to estimate:

- Lipophilicity (LogP): Optimal range = 2–3.5 for oral bioavailability.

- Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4 inhibition risk).

- Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation, guided by COSMO-RS simulations .

How can crystallographic data from related compounds inform polymorph screening for this pyrazole-carboxylic acid?

Advanced Research Question

- Polymorph Prediction : Analyze Cambridge Structural Database (CSD) entries for hydrogen-bonding motifs (e.g., R₂²(8) patterns in carboxylic acid dimers) .

- Thermal Analysis : DSC/TGA identifies stable polymorphs; metastable forms often exhibit lower melting points .

Example : A 2015 study of 5-methyl-1-phenylpyrazole-4-carboxylic acid revealed two polymorphs with ∆melting = 15°C .

What are the best practices for resolving tautomeric ambiguity in pyrazole derivatives during structural analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.